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Compound of Interest

Compound Name: Nor Propoxyphene Maleate Salt

CAS No.: 38910-73-5

Cat. No.: B3425124

Get Quote

Executive Summary
Norpropoxyphene is the major metabolite of Propoxyphene (Dextropropoxyphene), an opioid

analgesic withdrawn from the US market in 2010 due to significant cardiotoxicity risks.[1] Unlike

its parent compound, Norpropoxyphene exhibits potent non-opioid activity, specifically the

blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] This

blockade leads to delayed ventricular repolarization, QTc prolongation, and the risk of Torsades

de Pointes.[1][2]

This guide provides a rigorous technical framework for studying Norpropoxyphene Maleate in

vitro. It is designed for researchers utilizing this compound as a positive control for

cardiotoxicity or investigating metabolite-mediated toxicity.[1] The focus is on the Maleate salt

form, the standard reference material for laboratory investigation.[1]
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Researchers often overlook the stoichiometry between the salt and the free base, leading to

erroneous IC50 calculations. Norpropoxyphene is typically supplied as a maleate salt to ensure

stability.[1]

Compound: (+)-Norpropoxyphene Maleate[1][3]

CAS Number: 159208-83-0 (Maleate salt)[1][3]

Molecular Weight (Salt): ~441.52 g/mol [1][3]

Molecular Weight (Free Base): ~325.45 g/mol [1]

Correction Factor: 1.35 (Multiply target free base mass by 1.35 to get required salt mass).

Solubility & Stock Preparation
Norpropoxyphene Maleate is hydrophobic.[1] Proper solvation is critical to prevent micro-

precipitation in aqueous buffers (e.g., Tyrode’s solution), which causes false negatives in patch-

clamp assays.[1]

Solvent Solubility Limit Usage Note

DMSO ~30 mg/mL

Preferred stock solvent.[1]

Keep final assay concentration

<0.1% to avoid vehicle effects.

[1]

Ethanol ~1 mg/mL

Lower solubility; not

recommended for high-

concentration stocks.[1]

DMF ~30 mg/mL
Alternative to DMSO if specific

assay interference occurs.

PBS (pH 7.2) ~0.25 mg/mL

Critical Warning: Poor aqueous

solubility.[1] Do not dissolve

directly in buffer; use a DMSO

spike.[1]
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Protocol: 10 mM Stock Solution Preparation

Weigh 4.42 mg of Norpropoxyphene Maleate.[1]

Add 1.0 mL of anhydrous DMSO.

Vortex for 30 seconds until fully dissolved.

Aliquot into amber glass vials (light sensitive) and store at -20°C.

The Cardiotoxicity Nexus: hERG Inhibition
The primary safety concern with Norpropoxyphene is its direct blockade of the

current mediated by the hERG channel.[1] This section details the mechanistic pathway and
the gold-standard assay for quantification.

Mechanism of Action
Norpropoxyphene acts as a trappable blocker, entering the hERG pore when the channel is

open and preventing potassium efflux.[1] It also alters channel gating kinetics, slowing

activation and accelerating deactivation.[1][4]
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Figure 1: The metabolic-toxicological cascade of Propoxyphene.[1] Note that the metabolite

(Norpropoxyphene) is the primary driver of the hERG blockade.[1]

Protocol: Manual Patch-Clamp Assay (Gold Standard)
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While fluorescence assays exist, manual patch-clamp remains the definitive method for

confirming hERG block.[1]

Experimental Parameters:

Cell Line: HEK293 or CHO cells stably expressing hERG (Kv11.1).[1]

Temperature: 35°C ± 1°C (Physiological temperature is crucial; room temp underestimates

block potency).

Positive Control: E-4031 (IC50 ~10-20 nM).[1]

Step-by-Step Workflow:

Cell Preparation: Plate cells on glass coverslips 24h prior. Density should be low to allow

isolation of single cells.[1]

Perfusion: Place coverslip in the recording chamber. Perfuse with Tyrode’s solution (2

mL/min).

Giga-ohm Seal: Using a glass micropipette (resistance 2-4 MΩ), form a Giga-ohm seal on a

healthy cell. Rupture membrane to enter Whole-Cell Configuration.

Voltage Protocol:

Hold at -80 mV.

Depolarize to +20 mV for 2 seconds (activates hERG).

Repolarize to -50 mV for 2 seconds (elicits tail current).

Return to -80 mV.[1]

Baseline Recording: Record stable tail current peak amplitude for 3-5 minutes.

Drug Application: Perfuse Norpropoxyphene (start at 1 µM, titrate up to 100 µM). Wait for

steady-state block (usually 3-5 mins).
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Analysis: Calculate % Inhibition =

.[1]

Expected Results:

IC50: Approximately 40 µM for Norpropoxyphene.[1][4]

Note: While less potent than E-4031, the clinical danger arises from Norpropoxyphene's

accumulation in cardiac tissue, where local concentrations can exceed plasma levels.[1]

Metabolic Stability & Accumulation
The toxicity of Norpropoxyphene is exacerbated by its pharmacokinetic profile.[1] It has a

significantly longer half-life than Propoxyphene, leading to "metabolic stacking."[1]

CYP3A4 Interaction
Norpropoxyphene is formed via N-demethylation of Propoxyphene by CYP3A4.[1] Crucially,

Norpropoxyphene itself is a time-dependent inhibitor of CYP3A4, potentially slowing its own

clearance and that of co-administered drugs.[1]

Protocol: Microsomal Stability Assay
To determine Intrinsic Clearance (

), which predicts in vivo accumulation.[1]
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Figure 2: Microsomal stability workflow to determine metabolic half-life and intrinsic clearance.

[1]

Data Analysis:

Plot ln(% Remaining) vs. Time.[1]

Slope (

) = elimination rate constant.[1]

.[1]

.[1]

Cellular Health (Cytotoxicity)
It is vital to distinguish between specific channel blockade (hERG) and general cellular

necrosis.[1]

Cytotoxicity Screening (HepG2)
Use HepG2 (liver carcinoma) cells to assess general toxicity.[1]

Assay: MTT or ATP-based viability assay.
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Timepoint: 24 hours.[1][5][6][7]

Concentration Range: 1 µM – 500 µM.[1]

Comparative Insight:

hERG IC50: ~40 µM (Specific Toxicity).[1][4]

HepG2 IC50: Typically >100 µM (General Toxicity).[1]

Conclusion: If cardiotoxicity is observed at 40 µM, it is likely due to specific channel

blockade, not general cell death.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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